1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6O/c1-18-5-4-10-31(16-18)22-9-8-19(15-26-22)24-27-23(32-28-24)17-29-11-13-30(14-12-29)21-7-3-2-6-20(21)25/h2-3,6-9,15,18H,4-5,10-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPFUZKNGWIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A piperazine core.
- A 2-fluorophenyl group.
- A 1,2,4-oxadiazol moiety linked to a 3-methylpiperidine and a pyridine .
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound has been linked to several mechanisms:
- Protein Kinase Modulation : The compound has shown potential in modulating protein kinase activity, which plays a critical role in cell signaling pathways involved in cancer proliferation and survival .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
- Cytotoxicity Profiles : In vitro studies have indicated that certain derivatives do not exhibit significant cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Pharmacological Profiles
Research indicates that this compound may exhibit the following pharmacological effects:
- Antiproliferative Activity : Compounds with similar structural motifs have been associated with reduced cell proliferation in cancer models.
- Neuropharmacological Effects : Given the presence of piperidine and piperazine groups, there is potential for neuropharmacological applications, possibly affecting neurotransmitter systems.
Study 1: Antimycobacterial Activity
A study evaluated a series of piperazine derivatives for their antitubercular activity. Among these, compounds structurally related to 1-(2-Fluorophenyl)-4-{...} exhibited significant inhibition against Mycobacterium tuberculosis with IC90 values indicating strong efficacy .
Study 2: Protein Kinase Inhibition
Another investigation focused on the modulation of protein kinases by similar compounds. The findings suggested that these compounds could inhibit specific kinases involved in cancer cell signaling pathways, leading to decreased tumor growth in preclinical models .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
